molecular formula C19H29BO2 B1429030 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester CAS No. 2096333-64-9

3-(Cyclohexylmethyl)phenylboronic acid pinacol ester

Cat. No. B1429030
CAS RN: 2096333-64-9
M. Wt: 300.2 g/mol
InChI Key: UHYFCYWROJPQGL-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)phenylboronic acid pinacol ester is a compound with the molecular formula C19H29BO2 . It is a type of organoboron compound, which are known for their broad applications in organic synthesis, catalysis, supramolecular chemistry, and materials engineering .


Synthesis Analysis

Pinacol boronic esters, including 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . This method is particularly useful for the functionalizing deboronation of alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester is represented by the InChI string: InChI=1S/C19H29BO2/c1-18(2)19(3,4)22-20(21-18)17-12-8-11-16(14-17)13-15-9-6-5-7-10-15/h8,11-12,14-15H,5-7,9-10,13H2,1-4H3 . The compound has a molecular weight of 300.2 g/mol .


Chemical Reactions Analysis

Boron reagents, such as 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester, are widely used in Suzuki–Miyaura coupling, a transition metal catalysed carbon–carbon bond forming reaction . The reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron reagent to palladium .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 300.2 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 300.2260603 g/mol . The topological polar surface area of the compound is 18.5 Ų .

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester is primarily through its role in the Suzuki–Miyaura coupling reaction . The reaction involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of the organoboron reagent to palladium .

Future Directions

The future directions of research on 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester could involve its use in new areas of organic synthesis, given the broad applications of organoboron compounds . Additionally, further studies could explore the solubility of the compound in various organic solvents , which could have implications for its use in different chemical reactions.

properties

IUPAC Name

2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO2/c1-18(2)19(3,4)22-20(21-18)17-12-8-11-16(14-17)13-15-9-6-5-7-10-15/h8,11-12,14-15H,5-7,9-10,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYFCYWROJPQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149396
Record name 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylmethyl)phenylboronic acid pinacol ester

CAS RN

2096333-64-9
Record name 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096333-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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